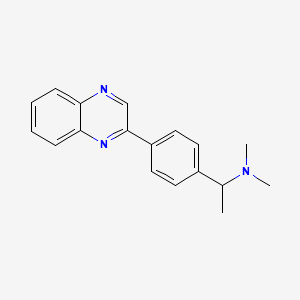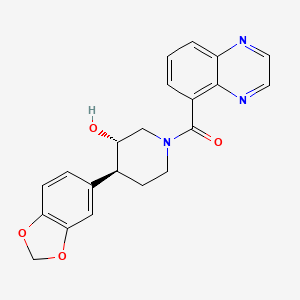![molecular formula C16H20ClN5O2 B3818649 N~3~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]piperidine-1,3-dicarboxamide](/img/structure/B3818649.png)
N~3~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]piperidine-1,3-dicarboxamide
Descripción general
Descripción
N~3~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]piperidine-1,3-dicarboxamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for energy production in cancer cells. CPI-613 has been found to be effective against a wide range of cancer types, including pancreatic, lung, and ovarian cancers.
Mecanismo De Acción
N~3~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]piperidine-1,3-dicarboxamide works by targeting the mitochondrial TCA cycle, which is essential for energy production in cancer cells. It inhibits the activity of two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (KGDH), which are involved in the TCA cycle. By inhibiting these enzymes, N~3~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]piperidine-1,3-dicarboxamide disrupts the energy production process in cancer cells, leading to apoptosis.
Biochemical and physiological effects:
N~3~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]piperidine-1,3-dicarboxamide has been found to have several biochemical and physiological effects on cancer cells. It inhibits the TCA cycle, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This, in turn, leads to apoptosis in cancer cells. N~3~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]piperidine-1,3-dicarboxamide has also been found to induce autophagy (cellular recycling) in cancer cells, which can enhance the effectiveness of chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~3~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]piperidine-1,3-dicarboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has been extensively studied in preclinical models and has shown promising results in inhibiting the growth of cancer cells. However, N~3~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]piperidine-1,3-dicarboxamide also has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize and modify. It is also a relatively new drug, and its long-term effects are not yet fully understood.
Direcciones Futuras
There are several future directions for research on N~3~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]piperidine-1,3-dicarboxamide. One direction is to investigate its effectiveness in combination with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to study its effects on cancer stem cells, which are responsible for tumor recurrence and metastasis. Additionally, more studies are needed to understand the long-term effects of N~3~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]piperidine-1,3-dicarboxamide on normal cells and tissues. Finally, clinical trials are needed to determine the safety and efficacy of N~3~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]piperidine-1,3-dicarboxamide in humans.
Aplicaciones Científicas De Investigación
N~3~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]piperidine-1,3-dicarboxamide has been extensively studied in preclinical models and has shown promising results in inhibiting the growth of cancer cells. It has been found to be effective against a wide range of cancer types, including pancreatic, lung, and ovarian cancers. N~3~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]piperidine-1,3-dicarboxamide works by targeting the mitochondrial TCA cycle, which is essential for energy production in cancer cells. By inhibiting this process, N~3~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]piperidine-1,3-dicarboxamide induces apoptosis (programmed cell death) in cancer cells.
Propiedades
IUPAC Name |
3-N-[(4-chloro-1-methylindazol-3-yl)methyl]piperidine-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O2/c1-21-13-6-2-5-11(17)14(13)12(20-21)8-19-15(23)10-4-3-7-22(9-10)16(18)24/h2,5-6,10H,3-4,7-9H2,1H3,(H2,18,24)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTSBHOQLBMQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Cl)C(=N1)CNC(=O)C3CCCN(C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]piperidine-1,3-dicarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}pyrrolidin-2-yl)-3,5-dimethylisoxazole](/img/structure/B3818572.png)
![1-(4-ethyl-1-piperazinyl)-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B3818573.png)
![N-{[4-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-N-methylmethanesulfonamide](/img/structure/B3818589.png)
![N-(1-{1-[2-(phenylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B3818593.png)

![2-[4-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3818617.png)
![1-[6-(4-methoxy-3-methylphenyl)pyridin-2-yl]piperazine](/img/structure/B3818634.png)
![methyl 5-{[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-5-oxopentanoate](/img/structure/B3818642.png)

![2,3-dimethyl-7-[(3-phenylpyrrolidin-1-yl)acetyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3818657.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine](/img/structure/B3818663.png)
![ethyl 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-oxo-5-phenoxy-1,4-dihydropyridine-3-carboxylate](/img/structure/B3818665.png)
![1-[6-(2,5-difluorophenyl)-2-pyridinyl]piperazine](/img/structure/B3818667.png)
![ethyl 1'-[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]-1,4'-bipiperidine-3-carboxylate](/img/structure/B3818674.png)